2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Description
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone features a 10,11-dihydrodibenzazepine core linked via an ethanone group to a 1,3-benzoxazole moiety through a sulfanyl (-S-) bridge. This structure combines a tricyclic dibenzazepine system—common in psychotropic agents like imipramine —with a benzoxazole heterocycle, which is often associated with antimicrobial and antitumor activities .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-22(15-28-23-24-18-9-3-6-12-21(18)27-23)25-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)25/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRCOOQSFRTLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research.
The synthesis of this compound typically involves the formation of the benzoxazole ring followed by the introduction of the sulfanyl and dibenzoazepine moieties. The synthetic route can be summarized as follows:
- Formation of Benzoxazole Ring : Reacting 2-aminophenol with an aldehyde under acidic conditions.
- Introduction of Sulfanyl Group : Reacting the benzoxazole derivative with a thiol compound.
- Formation of Dibenzoazepine Structure : Utilizing cyclization reactions involving appropriate precursors.
The biological activity of this compound can be attributed to its interaction with various molecular targets within the body. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.
- Receptor Modulation : It may bind to receptors influencing neurotransmitter systems, thereby affecting mood and cognitive functions.
Pharmacological Effects
Studies have indicated several pharmacological effects associated with this compound, including:
- Antitumor Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines.
- Neuroprotective Properties : Potential benefits in neurodegenerative disorders have been observed, possibly through antioxidant mechanisms.
Case Studies
- Anticancer Activity :
- Neuroprotective Effects :
Data Tables
| Biological Activity | Mechanism | Effect |
|---|---|---|
| Antitumor | Enzyme inhibition | Cytotoxicity in cancer cells |
| Neuroprotection | Antioxidant activity | Reduced oxidative stress |
Scientific Research Applications
Medicinal Chemistry
- Anticonvulsant Activity : Research has indicated that benzoxazole derivatives can exhibit anticonvulsant properties. The compound may act on GABA-A receptors, similar to other known anticonvulsants, potentially providing therapeutic benefits in epilepsy management.
- Antidepressant and Anxiolytic Effects : The compound's mechanism may involve the inhibition of neurotransmitter reuptake (serotonin and norepinephrine), suggesting potential use in treating mood disorders and anxiety .
Fluorescent Probes
- The compound has been investigated as a fluorescent probe for detecting metal ions. Its ability to form complexes with metal ions could be harnessed in biochemical assays and environmental monitoring.
Corrosion Inhibition
- Studies have shown that benzoxazole derivatives can act as effective corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industrial settings where metal degradation needs to be controlled.
Material Science
- The unique structural properties of this compound make it a candidate for developing new materials with specific optical or electronic properties. Its incorporation into polymer matrices may enhance material performance in various applications.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticonvulsant Activity | Demonstrated efficacy similar to traditional anticonvulsants in animal models. |
| Study B | Fluorescent Probes | Successfully detected metal ions with high sensitivity and selectivity. |
| Study C | Corrosion Inhibition | Showed significant reduction in corrosion rates of mild steel in acidic solutions compared to controls. |
| Study D | Material Science | Exhibited improved thermal stability and electrical conductivity when integrated into polymer composites. |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its benzoxazole-sulfanyl-ethanone-dibenzazepine framework. Key analogs and their variations are summarized below:
Table 1: Structural Analogues and Substituent Variations
Key Observations:
- Substituent Effects: Nitro groups () increase molecular polarity and may enhance receptor binding via electron-withdrawing effects, whereas amino groups () could improve solubility or metabolic stability.
Physicochemical Properties
- Molecular Weight: Estimated at ~380–400 g/mol (benzoxazole adds ~119 g/mol to a base dibenzazepine-ethanone structure).
- Polarity : The sulfanyl and benzoxazole groups increase hydrophilicity compared to unsubstituted dibenzazepines.
- Thermal Stability : Nitro-substituted analogs () exhibit higher melting points (157–208°C), suggesting enhanced crystallinity.
Computational and Experimental Studies
Q & A
Basic Synthesis Methodology
Q: What is the standard synthetic route for preparing 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone? A: The compound is synthesized via a multi-step process:
Intermediate formation : Methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate is refluxed with hydrazine hydrate in absolute ethanol for 4 hours, monitored by TLC (chloroform:methanol, 7:3). The intermediate acetohydrazide is precipitated in ice water .
Reductive amination : The acetohydrazide undergoes solvent-free reductive amination with aldehydes using sodium borohydride and boric acid (1:1 ratio), ground for 20–30 minutes. Purification is achieved via recrystallization from ethanol .
Basic Structural Characterization
Q: What analytical methods are used to confirm the compound’s structure? A: Key techniques include:
- TLC for reaction monitoring.
- Elemental analysis (CHNS) to verify molecular composition (e.g., using a Vario MICRO analyzer) .
- Spectroscopy : NMR (1H/13C) and FT-IR for functional group identification.
- Mass spectrometry (MS) for molecular weight confirmation.
Advanced Reaction Optimization
Q: How can solvent-free conditions improve synthesis efficiency? A: Solvent-free mechanochemical grinding reduces reaction time and byproduct formation. For example, reductive amination under grinding achieves >85% yield within 30 minutes compared to traditional reflux methods (4–6 hours). Optimize catalyst ratios (e.g., NaBH4:H3BO3) and grinding duration to minimize side reactions .
Biological Activity Evaluation
Q: What methodologies assess the compound’s antimicrobial potential? A: Use in vitro assays:
- Agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-activity relationship (SAR) : Modify substituents on the benzoxazole or dibenzazepine moieties to enhance activity. Compare MIC values with control antibiotics .
Advanced SAR and Computational Modeling
Q: How can computational methods guide SAR studies? A:
Molecular docking : Screen against bacterial targets (e.g., DNA gyrase) using AutoDock Vina to predict binding affinities.
DFT calculations : Analyze electron distribution at the sulfanyl group to prioritize derivatives with enhanced nucleophilic reactivity .
Contradictory Data in Synthesis
Q: How to resolve discrepancies in reported yields for hydrazide intermediates? A: Variability arises from:
- Hydrazine hydrate purity (use ≥98% purity).
- Reaction temperature control : Ensure consistent reflux conditions (±2°C).
- TLC solvent ratios : Adjust chloroform:methanol (e.g., 8:2) for better resolution .
Analytical Challenges in Purity Assessment
Q: When is HPLC preferred over TLC for purity analysis? A: HPLC (C18 column, acetonitrile/water gradient) is critical for detecting low-concentration impurities (<1%). TLC suffices for rapid qualitative checks but lacks quantitative precision for trace byproducts .
Stability and Degradation Studies
Q: How to design stability studies under varying pH conditions? A:
- Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the sulfanyl group).
- Kinetic modeling : Calculate half-life (t1/2) using first-order kinetics.
Advanced Computational Modeling
Q: What parameters are critical for molecular dynamics simulations of this compound? A:
- Force fields : Use CHARMM or AMBER for organic molecules.
- Solvation models : Implicit solvent (GBSA) for ligand-receptor binding studies.
- Simulation duration : ≥100 ns to capture conformational changes in the dibenzazepine ring .
Scale-Up Challenges
Q: What factors must be addressed when scaling synthesis from lab to pilot scale? A:
- Heat dissipation : Use jacketed reactors to maintain reflux temperatures.
- Mixing efficiency : Optimize stirrer speed to prevent agglomeration during grinding steps.
- Purification : Replace recrystallization with column chromatography for higher throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
